molecular formula C10H17NO B12435794 2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane

2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane

Cat. No.: B12435794
M. Wt: 167.25 g/mol
InChI Key: QFZKDACYZKXKIA-UHFFFAOYSA-N
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Description

2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

2-methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C10H17NO/c1-8-7-10(12-9(8)2)3-5-11-6-4-10/h9,11H,1,3-7H2,2H3

InChI Key

QFZKDACYZKXKIA-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C)CC2(O1)CCNCC2

Origin of Product

United States

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